![molecular formula C22H34N2O3 B5501717 3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

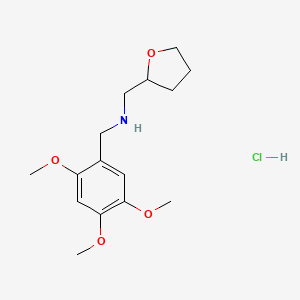

This compound is a hydroxy derivative of piperidine and is often studied for its molecular structure and properties. It belongs to a class of organic compounds known for their varied applications in pharmaceuticals and chemistry.

Synthesis Analysis

The synthesis of such piperidine derivatives typically involves multi-step chemical reactions. For instance, one approach is the one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (Khan et al., 2013). Another method involves the Michael addition of secondary amine to α, β-unsaturated carbonyl compounds (Fatma et al., 2017).

Molecular Structure Analysis

X-ray diffraction analysis is commonly used to determine the molecular and crystal structures of such compounds. These structures often exhibit considerable conformational flexibility and the ability to form extensive hydrogen bonding networks (Kuleshova & Khrustalev, 2000). Molecular geometry and electronic structure can be further explored using density functional theory (DFT) calculations (Fatma et al., 2017).

Applications De Recherche Scientifique

Crystallography and Molecular Structure

Research demonstrates the significance of hydroxy derivatives of piperidine in studying the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals. For example, Kuleshova and Khrustalev (2000) elucidated the molecular and crystal structures of hydroxy derivatives of hydropyridine, showcasing their conformational flexibility and ability to form extensive hydrogen bond networks, influencing crystal packing Kuleshova & Khrustalev, 2000. This research underscores the potential of the compound to serve as a model in crystallography studies, especially regarding the role of hydrogen bonds in molecular association and crystal formation.

Neuroprotective Applications

The structural features of piperidine derivatives, particularly those with hydroxy groups, have been explored for neuroprotective benefits. Chenard et al. (1995) discovered a potent and selective N-methyl-D-aspartate (NMDA) antagonist with significant neuroprotective properties, highlighting the compound's potential in mitigating glutamate toxicity and suggesting a pathway for exploring similar compounds for neurological protections (Chenard et al., 1995).

Medicinal Chemistry and Drug Design

The structural motif of piperidine and its derivatives, including those with hydroxy and phenyl groups, is a common feature in the development of new therapeutic agents. This is evidenced by research into compounds such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which demonstrated the importance of hydrogen bonding and C-H…π interactions in stabilizing molecular structures and potentially influencing biological activity Khan et al., 2013. Such studies underscore the applicability of the compound for the synthesis and design of new drugs with targeted biological activities.

Orientations Futures

Propriétés

IUPAC Name |

3-hydroxy-3-[[4-(2-hydroxyethyl)piperidin-1-yl]methyl]-1-(3-phenylpropyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O3/c25-17-11-20-9-15-23(16-10-20)18-22(27)12-5-14-24(21(22)26)13-4-8-19-6-2-1-3-7-19/h1-3,6-7,20,25,27H,4-5,8-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCFUUFSIZTTAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCC(CC3)CCO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5501652.png)

![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501659.png)

![6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501687.png)

![(3S*,4S*)-1-[1-(4-biphenylyl)-1H-tetrazol-5-yl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5501690.png)

![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501696.png)

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)